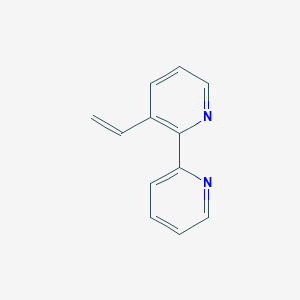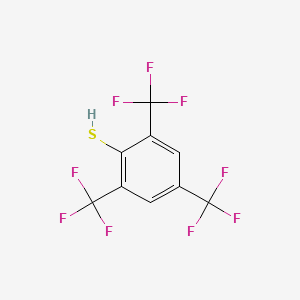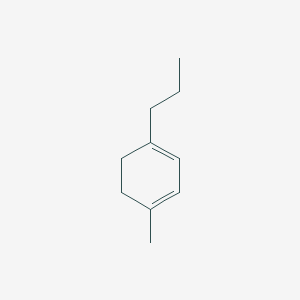
1-Methyl-4-propylcyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-propylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H16 It belongs to the class of cycloalkenes, specifically cyclohexadienes, which are characterized by a six-membered carbon ring with two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-propylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the stereoselective synthesis of conjugated dienes, which includes the use of coupling reactions, olefination, and isomerization . For instance, the formation of oxygenated dienes from methylcarbonyl compounds via dienolates is a well-established method . Additionally, the free radical halogenation of allylic carbons in alkenes using NBS (N-Bromosuccinimide) is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and advanced separation techniques to isolate the desired compound from reaction mixtures. The specifics of these industrial methods are proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-propylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds or the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces cyclohexane derivatives .
Applications De Recherche Scientifique
1-Methyl-4-propylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-propylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. For instance, in electrophilic addition reactions, the compound forms resonance-stabilized carbocations, which can then undergo further transformations . The stability of these intermediates and the specific conditions of the reactions determine the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A saturated analog with no double bonds.
Cyclohexene: Contains one double bond, making it less reactive than 1-Methyl-4-propylcyclohexa-1,3-diene.
1,3-Cyclohexadiene: Similar structure but lacks the methyl and propyl substituents.
Uniqueness
The presence of the methyl and propyl groups can affect the compound’s stability, reactivity, and interaction with other molecules, making it a valuable compound for various chemical processes and applications .
Propriétés
Numéro CAS |
113768-25-5 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1-methyl-4-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-3-4-10-7-5-9(2)6-8-10/h5,7H,3-4,6,8H2,1-2H3 |
Clé InChI |
QDSVHUIXOBBMCW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
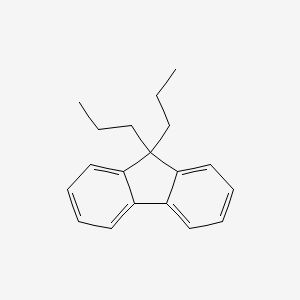
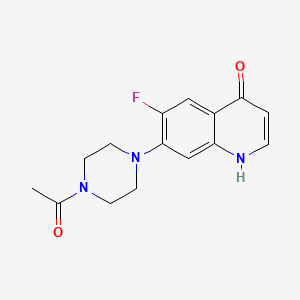
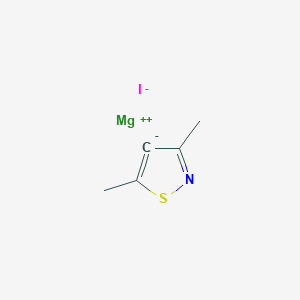
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)

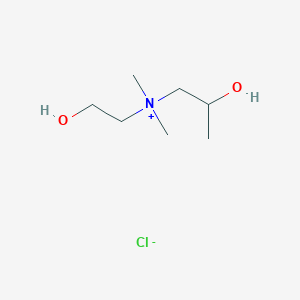
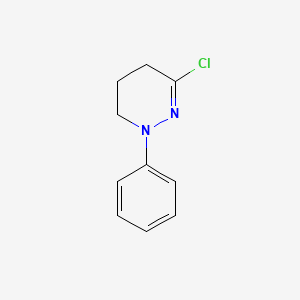
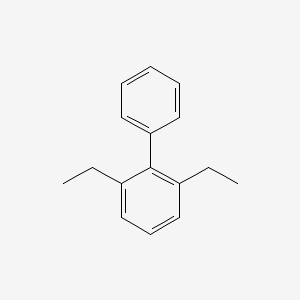

![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
